molecular formula C22H26N2O5S B298678 N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No. B298678
M. Wt: 430.5 g/mol
InChI Key: AFLIOPRMVAABPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide, also known as BIA 10-2474, is a compound that has been studied extensively for its potential therapeutic applications. BIA 10-2474 is a fatty acid amide hydrolase inhibitor, which means that it can increase the levels of endocannabinoids in the body. This compound has been the subject of much research due to its potential in treating a variety of conditions, including pain, anxiety, and inflammation.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 works by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound 10-2474 can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound 10-2474 can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation. Additionally, this compound 10-2474 has been shown to have anxiolytic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the body. This can help to reduce the risk of side effects. However, one limitation of using this compound 10-2474 in lab experiments is that it has been associated with serious adverse events in clinical trials, which has raised concerns about its safety.

Future Directions

There are many potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474. One area of research could focus on developing safer and more effective FAAH inhibitors. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound 10-2474, including its potential in treating conditions such as anxiety and inflammation. Finally, research could focus on developing new methods for synthesizing this compound 10-2474 that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 involves a multi-step process that begins with the reaction of 3,4-methylenedioxybenzylamine with cyclohexyl isocyanate to form the intermediate N-(3,4-methylenedioxybenzyl)cyclohexylcarbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, this compound 10-2474.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 10-2474 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as a pain reliever. Studies have shown that this compound 10-2474 can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.

properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H26N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24(18-5-3-2-4-6-18)14-22(25)23-17-9-12-20-21(13-17)29-15-28-20/h7-13,18H,2-6,14-15H2,1H3,(H,23,25)

InChI Key

AFLIOPRMVAABPU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCCC4

Origin of Product

United States

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